CID 78063901
Description
CID 78063901 is a PubChem Compound Identifier (CID) assigned to a specific chemical compound within the PubChem database. For example, analogous compounds like ginkgolic acid 17:1 (CID 5469634) and oscillatoxin derivatives (CIDs 101283546, 185389) are characterized by their unique structural motifs, such as long alkyl chains or cyclic ether systems, which influence their biological interactions . This compound likely follows similar annotation conventions, with its identifier enabling access to critical data for research and application in fields like medicinal chemistry or toxicology.
Properties
Molecular Formula |
C13H18Si |
|---|---|
Molecular Weight |
202.37 g/mol |
InChI |
InChI=1S/C13H18Si/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h2,5-6,9-10,12H,1,3-4,7-8,11H2 |
InChI Key |
MUXRORQYSRFHKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C[Si]C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063901 involves specific reaction conditions and reagents. The preparation methods typically include the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired product. The synthetic routes are designed to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure consistency and efficiency. These methods often involve continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: CID 78063901 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the transformation of the compound into different products.
Common Reagents and Conditions: The common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often characterized by their unique chemical structures and properties, which are analyzed using various analytical techniques.
Scientific Research Applications
CID 78063901 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of CID 78063901 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed mechanism of action is studied using advanced biochemical and molecular biology techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize CID 78063901, a comparative analysis with structurally or functionally related compounds is essential. Below is a hypothetical framework based on methodologies observed in the evidence, which emphasize molecular properties, biological activity, and analytical techniques.
Table 1: Comparative Analysis of this compound and Structurally Related Compounds
Key Findings from Comparative Analysis
Structural Diversity: this compound, if analogous to ginkgolic acid (CID 5469634), may possess alkyl or aromatic chains influencing solubility and bioavailability. Oscillatoxin derivatives (e.g., CID 101283546) highlight the role of cyclic ethers in toxicity, while triterpenoids like betulin (CID 72326) demonstrate hydroxyl-driven interactions with biological targets .
Biological Targets: Compounds like betulin (CID 72326) modulate TNF-α and sTNF-R pathways, similar to mechanisms observed in CID (Chronic Insomnia Disorder) treatments involving cytokine regulation .
Analytical Challenges : The identification of isomers (e.g., this compound vs. hypothetical analogs) may require advanced techniques like collision-induced dissociation (CID) in mass spectrometry to differentiate fragmentation patterns .
Methodological Considerations
The evidence emphasizes rigorous analytical validation, as seen in studies using LC-ESI-MS for compound differentiation and hyperparameter optimization in machine learning models for chemical data analysis . For this compound, similar approaches would ensure reproducibility and accuracy in comparative studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
